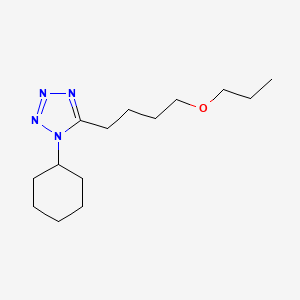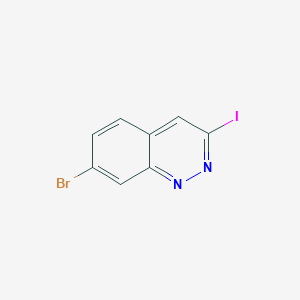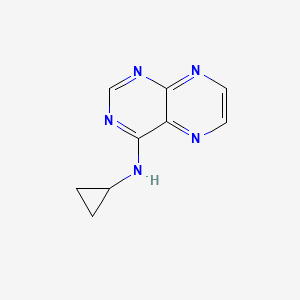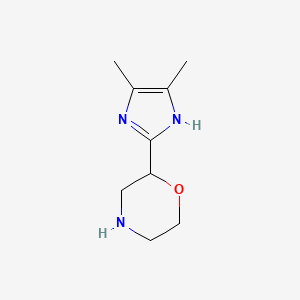
2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine is a heterocyclic compound that features both imidazole and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine typically involves the cyclization of amido-nitriles. One method involves the reaction of 4,5-dimethylimidazole with morpholine under specific conditions. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Both the imidazole and morpholine rings can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or morpholine rings .
Scientific Research Applications
2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The morpholine ring can interact with biological membranes, affecting cell permeability and function .
Comparison with Similar Compounds
- 2-(4,5-Dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazole-2-yl)acetamide
- 4,5-Dimethyl-1H-imidazole-2-thione
Comparison: 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine is unique due to the presence of both imidazole and morpholine rings, which confer distinct chemical and biological properties. Similar compounds may lack one of these functional groups, resulting in different reactivity and applications .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1H-imidazol-2-yl)morpholine |
InChI |
InChI=1S/C9H15N3O/c1-6-7(2)12-9(11-6)8-5-10-3-4-13-8/h8,10H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
KLQXMVMPRGBFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2CNCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


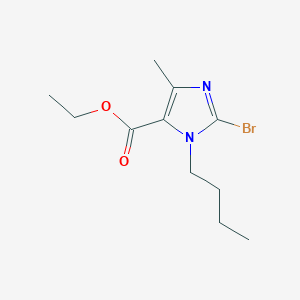



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)
